2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-8-6-13(11(15)7-10(8)14)20(18,19)16-5-4-12(17)9-2-3-9/h6-7,9,12,16-17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKWFWFWVFCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzene ring.
Sulfonation: Addition of a sulfonamide group to the benzene ring.
Alkylation: Attachment of the cyclopropyl and hydroxypropyl groups to the nitrogen atom of the sulfonamide.
Methylation: Introduction of a methyl group at the 5 position of the benzene ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or modify the sulfonamide group.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution of chlorine atoms can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide exhibit significant antimicrobial properties. Studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial proliferation.
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on human macrophages treated with the compound showed a reduction in the levels of TNF-alpha and IL-6 by approximately 50% compared to untreated controls. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.
Cancer Research
Emerging research highlights the compound's potential in cancer therapy. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Induction of apoptosis |
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide
Uniqueness
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,4-Dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Dichloro group : Enhances biological activity through increased lipophilicity.
- Cyclopropyl and hydroxypropyl moieties : Contribute to the compound's interaction with biological targets.
- Methyl group : May influence the compound's solubility and stability.
Antimicrobial Properties
Research indicates that 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide exhibits significant antimicrobial activity against various pathogens.
- Fungal Activity : The compound has shown efficacy as a fungicide. In laboratory settings, it effectively inhibited the growth of several fungal strains, demonstrating potential for agricultural applications .
- Bacterial Activity : Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis, similar to other sulfonamides .
The biological activity of this compound can be attributed to its ability to interfere with specific biochemical pathways:
- Inhibition of Dihydropteroate Synthase : Like traditional sulfonamides, it may inhibit the enzyme dihydropteroate synthase, which is crucial in folate synthesis in bacteria .
- Disruption of Cell Membrane Integrity : The dichloro and sulfonamide groups may disrupt membrane integrity, leading to cell lysis in susceptible microorganisms .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Fungal Inhibition : A study demonstrated that 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide significantly reduced fungal biomass in vitro compared to control groups. The effective concentration was determined to be around 10 µg/mL for optimal inhibition .
- Antibacterial Efficacy : Another study assessed its antibacterial properties against multi-drug resistant strains of Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 20 µg/mL, indicating strong potential for therapeutic use in treating bacterial infections .
Table 1: Antimicrobial Activity Summary
| Microorganism | Type | MIC (µg/mL) | Efficacy |
|---|---|---|---|
| Candida albicans | Fungal | 10 | High |
| Staphylococcus aureus | Bacterial | 15 | Moderate |
| Escherichia coli | Bacterial | 20 | High |
| Mechanism | Description |
|---|---|
| Dihydropteroate Synthase Inhibition | Interferes with folate synthesis in bacteria |
| Membrane Disruption | Alters cell membrane integrity leading to lysis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : A typical approach involves sulfonylation of a substituted benzene derivative (e.g., 2,4-dichloro-5-methylbenzenesulfonyl chloride) with a functionalized amine (e.g., 3-cyclopropyl-3-hydroxypropylamine). Key steps include:
- Sulfonyl chloride preparation : React 1,3-dichloro-5-methylbenzene with chlorosulfonic acid in chloroform at controlled temperatures (e.g., 273 K) to avoid excessive HCl evolution .
- Amine coupling : Use stoichiometric amounts of the amine in a polar solvent (e.g., ethanol) under reflux, followed by recrystallization for purity .
- Optimization : Adjust reaction time, solvent polarity, and temperature to maximize yield. Monitor intermediates via TLC or NMR spectroscopy.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Confirm substituent positions via -NMR (e.g., aromatic protons at δ 7.1–7.6 ppm, cyclopropyl protons at δ 0.5–1.5 ppm) and -NMR .
- IR : Identify sulfonamide S=O stretches (~1334–1160 cm) and N–H stretches (~3231 cm) .
- Chromatography : Use HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl-hydroxypropyl group influence the compound’s supramolecular interactions in crystal lattices?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to measure torsion angles (e.g., C–SO-NH–C) and intermolecular hydrogen bonds. For example, similar sulfonamides exhibit dihedral angles of 65–87° between aromatic rings, with N–H···O hydrogen bonds forming inversion dimers .
- Computational Modeling : Use density functional theory (DFT) to calculate conformational energies and compare with experimental data. Tools like SHELXL refine crystallographic models to resolve steric clashes.
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous sulfonamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclopropyl vs. phenyl groups) and assay against target enzymes (e.g., bacterial phosphopantetheinyl transferases). Compare IC values and binding modes via molecular docking .
- Data Triangulation : Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. bacterial growth assays). For example, PubChem data for similar compounds suggest dual-target inhibition may enhance efficacy .
Q. What strategies mitigate challenges in characterizing metabolic byproducts of this compound in pharmacokinetic studies?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Use LC-HRMS to identify hydroxylated or oxidized metabolites (e.g., m/z shifts of +16 or +32).
- Isotopic Labeling : Synthesize -labeled analogs to track metabolic pathways in vitro .
- Enzymatic Assays : Incubate with liver microsomes and monitor NADPH-dependent degradation .
Data Contradiction Analysis
Q. Why do similar sulfonamides exhibit varying torsion angles in crystal structures, and how should this inform synthetic design?
- Analysis : Variations arise from packing forces (e.g., hydrogen bonding, π-π stacking) and substituent bulk. For instance:
- In 2,4-dichloro-N-(4-chlorophenyl)benzenesulfonamide, the C–SO-NH–C torsion angle is 67.8°, while analogs with methyl substituents show angles up to 87.5° .
- Implications : Bulky groups (e.g., trifluoromethyl) may enforce planar conformations, enhancing target binding. Use conformational analysis software (e.g., MOE) to predict bioactive conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
